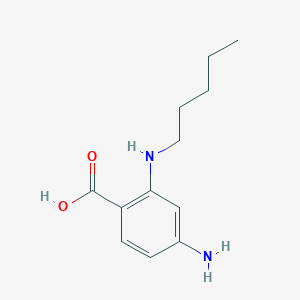
4-Amino-2-(pentylamino)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(pentylamino)benzoic acid is an organic compound characterized by the presence of an amino group and a pentylamino group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(pentylamino)benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid This intermediate is then reduced to 4-aminobenzoic acid
Industrial Production Methods
Industrial production of 4-Amino-2-(pentylamino)benzoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality product.
化学反応の分析
Types of Reactions
4-Amino-2-(pentylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted benzoic acids.
科学的研究の応用
4-Amino-2-(pentylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism by which 4-Amino-2-(pentylamino)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The amino and pentylamino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Lacks the pentylamino group, making it less hydrophobic and potentially less bioactive.
2-Aminobenzoic acid: Has the amino group in a different position, affecting its reactivity and interactions.
Pentylaminobenzoic acids: Variants with different alkyl chain lengths or positions of the amino group.
Uniqueness
4-Amino-2-(pentylamino)benzoic acid is unique due to the presence of both an amino group and a pentylamino group, which can significantly influence its chemical properties and biological activity. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
4-amino-2-(pentylamino)benzoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-7-14-11-8-9(13)5-6-10(11)12(15)16/h5-6,8,14H,2-4,7,13H2,1H3,(H,15,16) |
InChIキー |
WSZBQZOLOKZEIX-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1=C(C=CC(=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
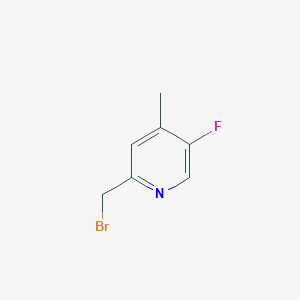
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
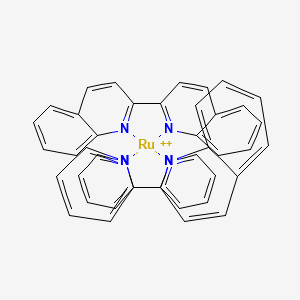
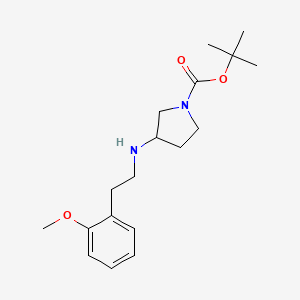
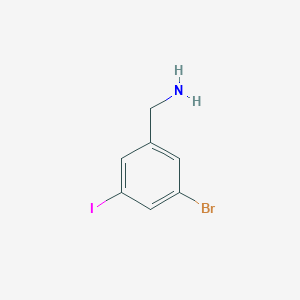

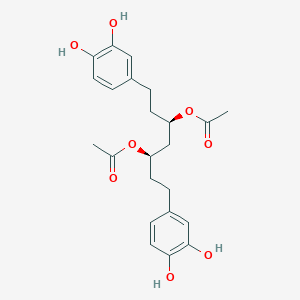
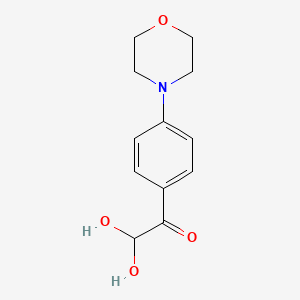

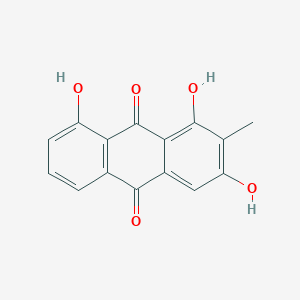
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
